molecular formula C13H10ClN B14444391 Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- CAS No. 74309-55-0

Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-

Cat. No.: B14444391
CAS No.: 74309-55-0
M. Wt: 215.68 g/mol
InChI Key: BLHXHLXLRDYKJM-UHFFFAOYSA-N
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Description

Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-: is an organic compound with the molecular formula C13H10ClN and a molecular weight of 215.68 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- can be achieved through various methods. One common approach involves the condensation of 2-chlorobenzaldehyde with 2-vinylpyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • Pyridine, 2-(1-(4-chlorophenyl)ethenyl)-
  • Pyridine, 2-ethenyl-
  • 2-Ethylpyridine
  • 2-Ethynylpyridine

Comparison: Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

74309-55-0

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c1-10(13-8-4-5-9-15-13)11-6-2-3-7-12(11)14/h2-9H,1H2

InChI Key

BLHXHLXLRDYKJM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Cl)C2=CC=CC=N2

Origin of Product

United States

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